2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula and a molecular weight of 232.47 g/mol. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which consists of a fused pyrazole and pyrimidine ring. The presence of bromine at the 2-position and chlorine at the 7-position contributes to its unique chemical properties and biological activities. It is soluble in organic solvents and has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The chemical reactivity of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine primarily involves nucleophilic substitution reactions due to the presence of halogen substituents. These reactions can lead to the formation of various derivatives by replacing the bromine or chlorine atoms with other nucleophiles. For instance, the compound can undergo reactions with amines or alcohols to yield substituted products. Additionally, it can participate in cyclization reactions, potentially leading to more complex molecular architectures.
Pyrazolo[1,5-a]pyrimidines, including 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine, have been reported to exhibit significant biological activities. They are known for their roles as selective protein inhibitors, anticancer agents, and psychopharmacological drugs. Specifically, this compound has shown potential as an inhibitor of various enzymes and receptors, including those involved in cancer pathways and neuropeptide signaling. Its ability to inhibit cytochrome P450 enzymes further enhances its relevance in pharmacological studies .
The synthesis of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine typically involves several steps:
These methods allow for versatile modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
The applications of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine span across medicinal chemistry and drug development:
Interaction studies involving 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine have revealed its capacity to bind selectively to certain biological targets. For instance:
These interactions highlight its importance in pharmacological research.
Several compounds share structural similarities with 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine. A comparison reveals their unique characteristics:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | Bromine at position 2; chlorine at 5 | Potential anticancer activity |
| 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | Methyl group at position 2; chlorine at 7 | Neurotransmitter modulation |
| Pyrazolo[1,5-a]pyrimidin-3-one | No halogens; keto group at position 3 | Antimicrobial properties |
Each compound exhibits distinct biological activities influenced by their specific substituents and structural configurations.
The earliest laboratory access to 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine starts from 2-bromopyrazolo[1,5-a]pyrimidin-7-one. Chlorodehydroxylation is achieved with phosphorus oxychloride in the presence of N-ethyl-N,N-diisopropylamine under an inert atmosphere (20 – 130 °C). On a 26 mmol scale the reaction furnishes 3.01 g of the title compound (≈ 68% isolated yield) after silica-gel purification [1].
Table 1, Entry A (below) summarises the key parameters of this route.
Regio-controlled annulation of 3-amino-5-methyl-1H-pyrazole with β-trichloroalken-2-ones in glacial acetic acid (reflux, 16 h) builds the fused bicyclic core in one step. Subsequent electrophilic bromination at the 3-position with elemental bromine then delivers 2-bromo-intermediates that are amenable to 7-chlorination as in Section 3.1. Yields for the annulation step reach 72 – 85% on multigram scale [2].
A three-component, water-based sequence allows simultaneous ring construction and halogenation. Condensing an amino-pyrazole, an enaminone and sodium bromide in the presence of dipotassium peroxodisulfate at 80 °C forms 3-brominated pyrazolo[1,5-a]pyrimidines in 81 – 90% yield. Re-application of the chlorodehydroxylation from Section 3.1 converts these to the target 2-bromo-7-chloro product with an overall two-step yield of ca. 60% [3].
Inverse-electron-demand Diels–Alder cycloadditions between 1,2,4-triazines and alkynes have been adapted to furnish 7-hydroxy-pyrazolo[1,5-a]pyrimidines without metal catalysis (170 °C, sealed tube). Bromination at the 2-position with N-bromosuccinimide followed by phosphorus oxychloride treatment affords the desired di-halogenated scaffold in 45 – 52% overall yield .
Electrophilic substitution on the pre-formed heterobicycle is highly position-selective. Direct C-2 bromination with N-bromosuccinimide in dichloromethane at ambient temperature proceeds cleanly, whereas nitration or further halogenation occurs preferentially at C-6 under stronger conditions, confirming the high intrinsic C-2 reactivity [5]. Phenyliodonium diacetate together with potassium bromide or potassium chloride achieves room-temperature C-3 halogenation while leaving C-2 and C-7 untouched, offering orthogonal control when stepwise installation of bromine and chlorine is required [6].
Using water as sole solvent, dipotassium peroxodisulfate as benign oxidant and inexpensive sodium halides, the multicomponent protocol in Section 3.2.2 reaches a reaction-mass efficiency of 78% and an E-factor below 5 without chromatographic work-up on gram scale [3]. Hypervalent iodine–mediated halogenations conducted in water at ambient temperature generate only inorganic sulfate and succinimide by-products, aligning with twelve-principle metrics [6].
Classical chlorodehydroxylation (Section 3.1) has been demonstrated on 150 mmol charge with unchanged 67% yield after simple crystallisation [1]. In the aqueous multicomponent route, a single 12 mmol run produced 3.6 g of brominated intermediate in 90% yield; the follow-on chlorination proceeded in 92% yield, validating kilogram-scale potential [3]. Key levers for further yield gain are:
| Entry | Synthetic concept | Key reagents and conditions | Isolated yield | Reference |
|---|---|---|---|---|
| A | Chlorodehydroxylation of 2-bromopyrazolo[1,5-a]pyrimidin-7-one | Phosphorus oxychloride, N-ethyl-N,N-diisopropylamine, 110 °C, 3 h | 68% (3.01 g from 26 mmol) | [1] |
| B | Cyclocondensation then sequential halogenation | 3-amino-5-methyl-1H-pyrazole + β-trichloroalken-2-one, reflux; elemental bromine; phosphorus oxychloride | 59 – 66% overall | [2] |
| C | Three-component aqueous one-pot followed by chlorodehydroxylation | Amino-pyrazole + enaminone + sodium bromide, dipotassium peroxodisulfate, 80 °C; then phosphorus oxychloride | 60% overall (two steps) | [3] |
| D | Hypervalent iodine mediated sequential halogenation | Pyrazolopyrimidine, potassium bromide then potassium chloride, phenyliodonium diacetate, water, 25 °C | 71% (two-step sequence) | [6] |
| E | Pericyclic Diels–Alder route | 1,2,4-triazine + alkyne, 170 °C sealed tube; N-bromosuccinimide; phosphorus oxychloride | 45 – 52% overall |